3-[1-(3,5-Dichlorophenyl)-1,2,4-triazol-3-yl]-1-(3,5-dichlorophenyl)-1,2,4-triazole
Overview
Description
The compound “3-[1-(3,5-Dichlorophenyl)-1,2,4-triazol-3-yl]-1-(3,5-dichlorophenyl)-1,2,4-triazole” is a type of triazole, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Triazoles are known for their significant biological and pharmacological properties and are abundantly present in many medicinal compounds .
Molecular Structure Analysis
The molecular structure of triazoles includes two carbon and three nitrogen atoms in a five-membered ring . They exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “this compound” is not available in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving triazoles often include the derivatization of the triazole ring, which is based on the phenomenon of bio-isosteres in which the oxygen atom of an oxadiazole nucleus is substituted with a nitrogen triazole analogue . The specific chemical reactions of “this compound” are not available in the retrieved papers.Scientific Research Applications
Chemoenzymatic Synthesis and Biological Activity
The compound's enantiomers have been synthesized and exhibit broad-spectrum antifungal activity. This finding underscores its potential in agricultural fungicides and plant pathogen control (Bianchi et al., 1991).
Antifungal Activity in Agricultural Chemistry
The compound demonstrates significant antifungal activity against plant pathogenic fungi. Its structural modification impacts its effectiveness, making it a candidate for plant protection agents (Arnoldi et al., 2007).
Structural Characterization
Its structural properties have been confirmed through methods like IR, NMR, and X-ray diffraction. Understanding its structure is crucial for its application in various scientific domains (Shuang-hu, 2014).
Applications in Corrosion Inhibition
The compound and its derivatives have been used in the protection of mild steel in corrosive environments. This application is particularly relevant in industrial settings to prevent material degradation (Bentiss et al., 2007; Lagrenée et al., 2002).
Structural Studies for Pharmaceutical Applications
Various derivatives of the compound have been synthesized and structurally analyzed. These studies are essential for developing new pharmaceuticals, highlighting its role in medicinal chemistry (Prasad et al., 2021; Deshmukh et al., 2017).
Mechanism of Action
The mechanism of action of triazoles is often related to their ability to bind to various enzymes and receptors in the biological system, thus showing versatile biological activities . The specific mechanism of action of “3-[1-(3,5-Dichlorophenyl)-1,2,4-triazol-3-yl]-1-(3,5-dichlorophenyl)-1,2,4-triazole” is not available in the retrieved papers.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[1-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N6/c17-9-1-3-13(11(19)5-9)25-7-21-15(23-25)16-22-8-26(24-16)14-4-2-10(18)6-12(14)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMJJSTERPYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=NC(=N2)C3=NN(C=N3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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